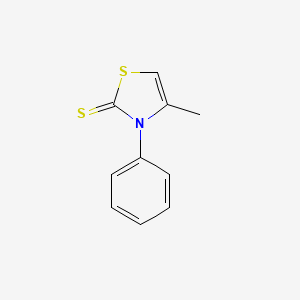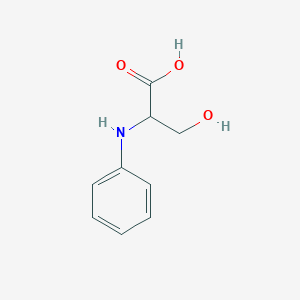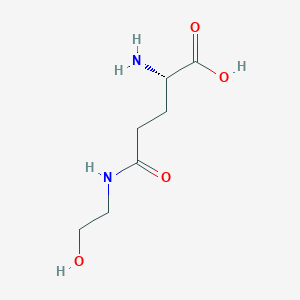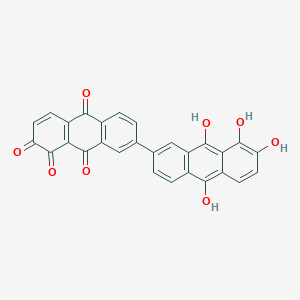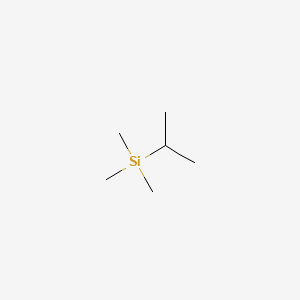
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate typically involves multi-step organic reactions The initial step often includes the chlorination of anthrazine derivatives under controlled conditionsThe reaction conditions, such as temperature, pressure, and the use of catalysts, are meticulously controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
Applications De Recherche Scientifique
Chemistry
In chemistry, (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or alter signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate: Known for its unique chemical structure and properties.
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine:
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
6897-40-1 |
|---|---|
Formule moléculaire |
C28H16Cl2N2O16S4 |
Poids moléculaire |
835.6 g/mol |
Nom IUPAC |
(15,30-dichloro-5,20,27-trisulfooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) hydrogen sulfate |
InChI |
InChI=1S/C28H16Cl2N2O16S4/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
Clé InChI |
HKPIBNMOFBOZQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)O)OS(=O)(=O)O)Cl)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
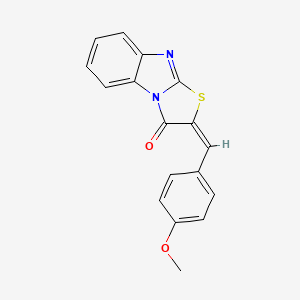
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
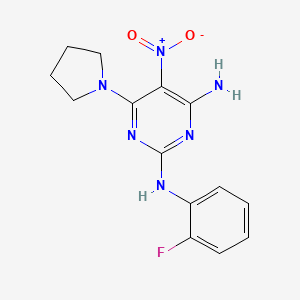
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
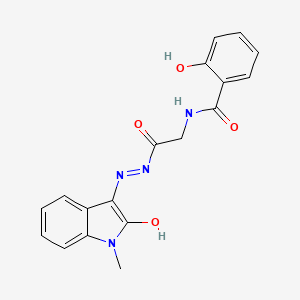
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
